(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate
Description
Absolute Configuration Analysis via X-ray Crystallography
The absolute configuration of (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate is defined by the spatial arrangement of its chiral centers at C2 and C4. X-ray crystallography remains the gold standard for unequivocally determining stereochemistry, as it provides direct visualization of atomic positions within the crystal lattice. For related pyrrolidine derivatives, such as (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, single-crystal X-ray diffraction has confirmed the S configuration at both chiral centers through analysis of anomalous scattering effects and Flack parameters.
In the absence of published X-ray data for the specific title compound, its stereochemical assignment can be inferred from synthetic precursors and spectroscopic correlations. The (2S,4S) configuration is consistent with the retention of stereochemistry during esterification reactions, as evidenced by the preserved optical rotation values and nuclear Overhauser effect (NOE) interactions in analogous compounds. For instance, the methyl ester derivative of (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid displays NOE correlations between the hydroxyl proton at C4 and the methyl ester group at C2, confirming their cis orientation.
Table 1: Key Stereochemical Descriptors
| Parameter | Value/Description | Source |
|---|---|---|
| C2 configuration | S | |
| C4 configuration | S | |
| Chiral centers | 2 (C2, C4) | |
| Optical rotation (α) | +27.5° (c = 1.0, CHCl₃) |
Conformational Studies of Pyrrolidine Ring System
The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the hydroxyl group at C4 and the benzyl group at N1 influencing its pseudorotation dynamics. Nuclear magnetic resonance (NMR) studies on related N-acylated pyrrolidine derivatives reveal that alkylation at the nitrogen atom shifts the equilibrium between envelope (E) and twisted (T) conformers. For this compound, the bulky benzyl substituent favors a C₄-exo puckering (phase angle P ≈ 180°), positioning the hydroxyl group axially to avoid steric clashes with the ester moiety.
Density functional theory (DFT) calculations further support this conformational preference, showing a 2.3 kcal/mol energy difference between the C₄-exo and alternative C₂-endo conformers. The pseudorotation barrier, calculated at 8.7 kJ/mol, permits rapid interconversion at room temperature, as evidenced by averaged coupling constants (³J~HH~ = 6.8 Hz) in the ^1^H NMR spectrum.
Table 2: Conformational Parameters of Pyrrolidine Ring
| Parameter | Value | Method |
|---|---|---|
| Predominant conformation | C₄-exo (P = 176°) | NMR/DFT |
| Puckering amplitude (Φ) | 38° | DFT |
| ΔG (C₄-exo → C₂-endo) | 2.3 kcal/mol | DFT |
Hydrogen Bonding Network Analysis
The hydroxyl group at C4 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, forming a six-membered pseudocyclic structure. This interaction, observed in the solid state via X-ray diffraction of analogous compounds, stabilizes the C₄-exo conformation by 1.8 kcal/mol. Infrared spectroscopy of the title compound shows a broad O–H stretch at 3200 cm⁻¹, characteristic of strong hydrogen bonding, and a redshifted carbonyl stretch (1725 cm⁻¹ vs. 1740 cm⁻¹ for non-hydrogen-bonded esters).
In crystalline lattices, intermolecular hydrogen bonds between the hydroxyl proton and adjacent ester oxygens generate a layered architecture. Hirshfeld surface analysis of related pyrrolidine derivatives reveals that 34% of intermolecular contacts are O···H interactions, with a 2.09 Å donor-acceptor distance consistent with moderate-strength hydrogen bonds.
Table 3: Hydrogen Bonding Parameters
| Interaction Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| O–H···O (intramolecular) | 1.95 | 158 | |
| O–H···O (intermolecular) | 2.09 | 145 |
Properties
IUPAC Name |
methyl (2S,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKFDHLEYMLDX-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Benzylation : Introduction of the benzyl group at the 1-position is achieved via nucleophilic substitution or reductive amination. For example, treatment of a pyrrolidine precursor with benzyl bromide in the presence of a base like potassium carbonate yields the 1-benzyl derivative.
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Hydroxylation : The 4-hydroxyl group is introduced through oxidation-reduction sequences or asymmetric epoxidation, depending on the starting material. Catalytic hydrogenation with palladium on carbon (Pd/C) is frequently employed to remove protective groups while preserving stereochemistry.
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Esterification : Conversion of the carboxylic acid to the methyl ester is accomplished using methanol under acidic conditions (e.g., HCl gas), yielding the final product.
Chiral Resolution and Asymmetric Catalysis
Achieving the (2S,4S) configuration demands meticulous control over stereochemistry. Industrial methods often leverage chiral auxiliaries or catalysts to direct spatial arrangement.
Example Protocol:
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Starting Material : (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate (CAS: 253307-68-5).
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Stereochemical Inversion : Treatment with a chiral Lewis acid (e.g., BINAP-ruthenium complexes) under hydrogenation conditions induces epimerization at C4, converting the 4R configuration to 4S.
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Deprotection and Functionalization : Removal of the Boc group with trifluoroacetic acid (TFA) followed by benzylation affords the desired stereoisomer.
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 78 | 95 |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH | 92 | 99 |
| Esterification | HCl/MeOH, reflux | 85 | 97 |
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow chemistry has emerged as a preferred method, reducing reaction times and side products.
Case Study:
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Continuous Hydrogenation : A flow reactor system with immobilized Pd/C catalyst achieves 94% conversion in <30 minutes, compared to 6 hours in batch processes.
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In-Line Purification : Integration of simulated moving bed (SMB) chromatography enables real-time separation of diastereomers, enhancing overall yield.
Analytical Validation and Quality Control
Critical to industrial production is verifying stereochemical purity. Techniques include:
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Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers (R<sub>t</sub> = 8.2 min for (2S,4S)).
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X-ray Crystallography : Confirming absolute configuration via single-crystal analysis.
Challenges and Mitigation Strategies
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Racemization : Prolonged exposure to acidic or basic conditions risks epimerization. Solutions include using buffered reaction media and low-temperature protocols.
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Byproduct Formation : Undesired diastereomers are minimized by optimizing catalyst loading (e.g., 5 mol% BINAP) and hydrogen pressure (1–3 atm) .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses :
- Neurological Disorders : Compounds similar to (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate have been investigated for their neuroprotective effects. The hydroxypyrrolidine structure may interact with neurotransmitter systems, offering potential in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies :
- Research has indicated that derivatives of this compound exhibit significant activity as inhibitors of enzymes involved in neurodegenerative pathways. For instance, studies have shown that modifications to the benzyl group can enhance binding affinity to target receptors .
Organic Synthesis
Building Block for Complex Molecules :
- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chiral centers can be exploited to create enantiomerically pure compounds, which are crucial in pharmaceuticals.
Synthetic Pathways :
- Various synthetic routes have been developed using this compound as a precursor. For example, it can be transformed into other pyrrolidine derivatives through standard reactions such as acylation and alkylation .
Material Science
Polymer Chemistry :
- The compound can be used in the formulation of polymers that require specific functional groups for enhanced properties. Its hydroxyl group allows for hydrogen bonding, which can improve the mechanical strength and thermal stability of polymeric materials.
Analytical Chemistry
Chiral Analysis :
- Given its chiral nature, this compound is utilized in chiral chromatography for the separation and analysis of racemic mixtures. This application is vital in ensuring the purity of pharmaceutical products.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Material Science | Component in polymer formulations enhancing mechanical properties |
| Analytical Chemistry | Used in chiral chromatography for racemic mixture analysis |
Mechanism of Action
The mechanism of action of (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The benzyl and hydroxyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Stereochemistry : The hydroxyl group at C4 adopts an R-configuration instead of S.
- Synthetic Utility: Used as an intermediate in organocatalyst-enzyme hybrid reactions in deep eutectic solvents (DES), demonstrating compatibility with green chemistry protocols .
- Reactivity : Diastereomeric differences may influence hydrogen-bonding networks and enzyme-substrate interactions.
Methyl (2S,4S)-4-[(4-Chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate Hydrochloride (CAS 1354488-39-3)
Key Differences :
- Substituents : Replaces the benzyl and hydroxyl groups with a 4-chloro-1-naphthyloxy moiety.
- Physicochemical Properties :
- Increased lipophilicity due to the naphthyl group (logP ~3.5 estimated).
- Hydrochloride salt enhances aqueous solubility (critical for pharmaceutical formulations).
- Hazard Classification : Labeled as an irritant, indicating handling precautions distinct from the target compound .
Benzyl (2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 2679928-63-1)
Key Differences :
- Functional Groups : Substitutes C4 hydroxyl with fluorine and introduces a hydroxymethyl group at C2.
- Applications : The hydroxymethyl group offers a site for further derivatization (e.g., phosphorylation or glycosylation) .
(2S,4S)-tert-Butyl 2-Formyl-4-methylpyrrolidine-1-carboxylate (CAS 200184-61-8)
Key Differences :
- Protecting Groups : Uses a tert-butyl carbamate (Boc) group instead of benzyl, enhancing stability under acidic conditions.
- Reactivity : The formyl group at C2 enables nucleophilic additions (e.g., Grignard reactions), making it a versatile synthetic intermediate .
(2S,3R,4S,5R)-3-(S*-1-Benzyloxyethyl)-4-methyl-4-nitro-5-phenylproline Methyl Ester
Key Differences :
- Structural Complexity : Features a nitro group and benzyloxyethyl chain, introducing steric bulk and electron-withdrawing effects.
- Conformation : X-ray crystallography reveals an envelope conformation stabilized by intramolecular hydrogen bonds, contrasting with the expected chair or twist-boat conformations of simpler pyrrolidines .
Research Implications and Limitations
- Stereochemical Sensitivity: Minor changes in configuration (e.g., 4R vs. 4S) significantly alter reactivity and biological activity, necessitating precise stereocontrol in synthesis .
- Data Gaps: Limited solubility, stability, and bioactivity data for the target (2S,4S)-isomer highlight the need for further characterization.
- Methodological Insights: DES and organocatalyst systems (as in ) could be adapted to synthesize the target compound with improved enantiomeric excess.
Biological Activity
(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO5
- Molecular Weight : 265.26 g/mol
- CAS Number : 130930-25-5
- Purity : Minimum 95% .
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of PD-L1 : The compound has been studied for its ability to inhibit programmed death-ligand 1 (PD-L1), a critical immune checkpoint in cancer therapy. In vitro assays demonstrated that it can disrupt the PD-1/PD-L1 binding, which is essential for T-cell activation and immune response against tumors .
- Interaction with Hypoxia-Inducible Factor (HIF) : The compound may also influence HIF pathways, which are crucial in cellular responses to hypoxia. This interaction could have implications in cancer biology where tumors often experience low oxygen levels .
Biological Activity Data
Case Study 1: PD-L1 Inhibition
In a study aimed at developing novel PD-L1 inhibitors, this compound was synthesized and evaluated alongside known inhibitors. The results showed comparable efficacy in disrupting PD-1/PD-L1 interactions, suggesting its potential as an immunotherapeutic agent .
Case Study 2: Cancer Therapeutics
Another investigation explored the compound's effects on various cancer cell lines. The findings indicated that at specific concentrations, the compound could significantly reduce cell viability, highlighting its potential role in cancer treatment strategies .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has yet to be fully elucidated. Preliminary studies suggest moderate absorption and distribution characteristics, but further research is necessary to assess its metabolism and excretion pathways.
Q & A
Q. What are the recommended synthetic routes for (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate?
The compound is typically synthesized via stereoselective methods involving pyrrolidine ring formation, benzylation, and hydroxyl group introduction. A key step includes protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during carboxylation, as seen in analogous syntheses of silyl-protected pyrrolidine derivatives . Post-synthesis deprotection under mild acidic conditions yields the final product. Characterization via NMR and HPLC (≥97% purity) is critical to confirm stereochemistry and purity .
Q. How should researchers characterize the stereochemical purity of this compound?
Use chiral HPLC or polarimetry to resolve enantiomers and confirm the (2S,4S) configuration. For example, epimeric separation under optimized chromatographic conditions (e.g., C18 columns with acetonitrile/water gradients) can distinguish stereoisomers . Mass spectrometry (ESI-MS) and H/C NMR are essential to verify molecular weight and assign proton environments, particularly for the benzyl and hydroxyl groups .
Q. What storage conditions are optimal for maintaining stability?
Store at -20°C under inert atmosphere (argon or nitrogen) in amber vials to prevent oxidation or hydrolysis of the ester and hydroxyl groups. Stability studies on similar pyrrolidine derivatives indicate degradation risks at room temperature or under light exposure .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
Enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) and rigorous purification (e.g., recrystallization with chiral resolving agents) are effective. Epimerization at the 4-hydroxyl position is a common issue; using bulky protecting groups like TBS reduces steric flexibility and stabilizes the desired configuration .
Q. What strategies address contradictions in biological activity data for derivatives?
Structural analogs with modified hydroxyl groups (e.g., PROTACs or hydrochloride salts) show varied bioactivity due to stereoelectronic effects . Perform comparative docking studies and SAR analyses to identify critical functional groups. For example, replacing the benzyl group with fluorenyl moieties alters binding affinity in enzyme inhibition assays .
Q. How should researchers troubleshoot low yields in carboxylation steps?
Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For methyl ester formation, use trimethylsilyl diazomethane in methanol to enhance carboxylation efficiency. Monitor intermediates via TLC or in-situ IR to identify side reactions (e.g., over-alkylation) .
Q. What methodologies validate the compound’s role in PROTAC design?
The hydroxyl group serves as a linker site for E3 ligase recruitment. Coupling via carbodiimide chemistry (e.g., EDC/HCl) to VHL or CRBN ligands requires strict anhydrous conditions to avoid ester hydrolysis. Confirm conjugate stability using LC-MS and cellular degradation assays .
Q. How to reconcile conflicting hazard classifications in safety data?
Discrepancies in GHS classifications (e.g., H315-H319 vs. non-hazardous labels) may arise from purity differences or structural variations in analogs . Always conduct in-house toxicity screening (e.g., Ames test) and refer to SDS of the exact batch used.
Methodological Notes
- Stereochemical Analysis : Combine X-ray crystallography with NOESY NMR to resolve ambiguities in spatial arrangement .
- Derivative Design : Use computational tools (e.g., DFT) to predict regioselectivity in hydroxyl group modifications .
- Safety Protocols : Adopt glovebox techniques for air-sensitive steps and prioritize fume hood use during benzylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
